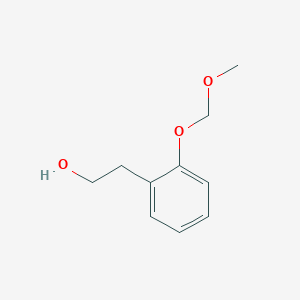

2-(2-(Methoxymethoxy)phenyl)ethanol

Description

BenchChem offers high-quality 2-(2-(Methoxymethoxy)phenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Methoxymethoxy)phenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(methoxymethoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-12-8-13-10-5-3-2-4-9(10)6-7-11/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTROXDOEPTEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies

Established Synthetic Pathways for 2-(2-(Methoxymethoxy)phenyl)ethanol

The construction of 2-(2-(Methoxymethoxy)phenyl)ethanol can be approached through several synthetic routes. A primary strategy involves the initial synthesis of 2-(2-hydroxyphenyl)ethanol, which is then followed by the protection of the phenolic hydroxyl group using a methoxymethyl (MOM) ether. This pathway benefits from the commercial availability of precursors for 2-phenylethanol (B73330) derivatives.

Precursor Synthesis and Strategic Functional Group Incorporation

The successful synthesis of 2-(2-(Methoxymethoxy)phenyl)ethanol relies on the efficient preparation of key precursors and the strategic incorporation of functional groups. This involves carefully planned methoxymethylation reactions, functionalization of the aromatic ring, and the synthesis of the substituted phenylethanol core.

The introduction of the methoxymethyl (MOM) group is a crucial step in the synthesis. While chloromethyl methyl ether (MOMCl) is a common reagent for this transformation, its carcinogenic nature has led to the exploration of alternatives. wikipedia.orgtotal-synthesis.com An acid-catalyzed reaction of an alcohol with dimethoxymethane (B151124) (DMM) provides a safer method for installing the MOM group. wikipedia.org

The synthesis of DMM itself can be achieved through the selective oxidation of methanol (B129727). Catalytic systems, such as molybdenum(VI) oxide supported on zirconia (Mo(VI)/ZrO2), have been investigated for this purpose. The properties of the zirconia support, particularly its crystalline phase, can influence the catalyst's acidity and redox activity, thereby affecting the selectivity towards DMM. For example, MoOx supported on tetragonal zirconia (t-ZrO2) has been shown to be more acidic, favoring the formation of dimethyl ether, while monoclinic zirconia (m-ZrO2) supported catalysts showed improved activity for the oxidation of methanol to formaldehyde (B43269) and dimethoxymethane. researchgate.net

Table 1: Catalytic Performance in Methanol Oxidation

| Catalyst Support | Primary Products | Key Finding |

|---|---|---|

| Tetragonal Zirconia (t-ZrO₂) | Dimethyl Ether | Higher acidity leads to higher selectivity for dimethyl ether. researchgate.net |

The formation of the aryl ether bond in the methoxymethyl group is a key functionalization of the aromatic ring. Acid-catalyzed condensation of phenols with alcohols or their equivalents is a fundamental method for synthesizing phenol (B47542) ethers. wikipedia.org In the context of 2-(2-(Methoxymethoxy)phenyl)ethanol synthesis, the phenolic precursor, 2-(2-hydroxyphenyl)ethanol, can be reacted with a source of the methoxymethyl group under acidic conditions. wikipedia.org

Various acid catalysts can be employed, and the reaction conditions can be tuned to achieve high yields. The Williamson ether synthesis, involving the reaction of a phenoxide ion with an alkyl halide, provides a high-yielding alternative, particularly with primary alkyl halides. wikipedia.orgksu.edu.sa However, for the specific case of methoxymethylation, direct acid-catalyzed acetal (B89532) formation with dimethoxymethane is often preferred for its operational simplicity. wikipedia.org

The 2-phenylethanol core structure can be synthesized through several established methods. A common industrial route is the Friedel-Crafts alkylation of benzene (B151609) with ethylene (B1197577) oxide in the presence of a Lewis acid like aluminum chloride. google.comgoogle.com Another significant method is the hydrogenation of styrene (B11656) oxide, which can be performed with high selectivity using catalysts such as supported platinum group metals. google.comgoogle.com

The preparation of methoxymethylated aromatic intermediates can be exemplified by the synthesis of compounds like 3-(4-(methoxymethoxy)phenyl)propan-1-ol. acs.org This demonstrates the feasibility of having the MOM group in place before further synthetic manipulations. The synthesis of such intermediates typically involves the protection of a phenolic hydroxyl group on a pre-existing aromatic structure, followed by modifications to the side chain.

Table 2: Common Synthetic Routes to 2-Phenylethanol

| Method | Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Friedel-Crafts Alkylation | Benzene, Ethylene Oxide | Anhydrous Aluminum Chloride | Requires careful temperature control. google.comgoogle.com |

| Grignard Synthesis | Phenylmagnesium Halide, Ethylene Oxide | - | A classic method, though can be challenging to scale. google.comgoogle.comacademicjournals.org |

Role of Protecting Group Chemistry in Complex Synthesis

Protecting group chemistry is indispensable in the synthesis of complex organic molecules like 2-(2-(Methoxymethoxy)phenyl)ethanol, where a reactive functional group must be temporarily masked to prevent it from interfering with reactions at other sites in the molecule.

The methoxymethyl (MOM) group is a widely utilized protecting group for alcohols and phenols due to its favorable characteristics. total-synthesis.comadichemistry.com It is introduced by converting the hydroxyl group into a methoxymethyl ether. adichemistry.com

The MOM group is valued for its stability across a broad range of reaction conditions. It is notably stable in strongly basic and weakly acidic media, and is resistant to many oxidizing and reducing agents, as well as various nucleophiles and electrophiles. adichemistry.comorganic-chemistry.org This stability allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.

The MOM group is, however, sensitive to acidic conditions, which allows for its selective removal. adichemistry.comoup.com Deprotection is typically achieved by acid hydrolysis, often using mineral acids like HCl in a protic solvent. oup.com Various Lewis acids have also been employed for this purpose. oup.comresearchgate.net The ability to selectively deprotect the MOM group under specific conditions is a key aspect of its utility in multi-step synthesis. organic-chemistry.org The chemoselective deprotection of phenolic MOM ethers in the presence of aliphatic MOM ethers has also been reported, highlighting the fine control that can be achieved. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-(2-(Methoxymethoxy)phenyl)ethanol |

| 2-(2-Hydroxyphenyl)ethanol |

| Aluminum Chloride |

| Benzene |

| Chloromethyl methyl ether |

| Dimethoxymethane |

| Dimethyl Ether |

| Ethylene Oxide |

| Formaldehyde |

| Methanol |

| Molybdenum(VI) Oxide |

| Phenylmagnesium Halide |

| Styrene Oxide |

| Zirconia |

Comparative Analysis of Orthogonal Protecting Group Strategies in Related Scaffolds

In the synthesis of complex molecules containing multiple functional groups, such as substituted phenylethanols, the use of protecting groups is essential to ensure chemoselectivity. An orthogonal protecting group strategy, which allows for the selective removal of one protecting group in the presence of others, is a cornerstone of modern organic synthesis. rsc.org The target molecule features a methoxymethyl (MOM) ether, which protects the phenolic hydroxyl group. This acetal-type protecting group is characteristically labile under acidic conditions but stable to a wide range of basic, reductive, and oxidative reagents.

When designing a synthesis for a related, more complex scaffold containing multiple hydroxyl groups (e.g., a phenolic hydroxyl and a side-chain alcohol), the choice of an orthogonal partner to the MOM group is critical. For instance, a side-chain primary alcohol could be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is stable to the acidic conditions required to remove the MOM group but can be selectively cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). Conversely, a benzyl (B1604629) (Bn) ether, another common choice for protecting alcohols and phenols, offers a different orthogonal set. Benzyl ethers are stable to both acidic and basic conditions but are readily removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), conditions under which a MOM ether is typically stable.

The selection of a protecting group strategy is dictated by the planned synthetic route and the reactivity of other functional groups in the molecule. rsc.org Carbamate protecting groups have also been employed for phenols, but they can be prone to undesired migration and often require harsh reductive conditions for removal. google.com

| Protecting Group | Typical Reagents for Introduction | Conditions for Cleavage | Orthogonality with MOM Group |

| Methoxymethyl (MOM) ether | Chloromethyl methyl ether (MOMCl), base (e.g., DIPEA) | Mild Acidic (e.g., HCl in MeOH, PPTS) | - |

| Benzyl (Bn) ether | Benzyl bromide (BnBr), base (e.g., NaH, K₂CO₃) | Catalytic Hydrogenolysis (H₂, Pd/C) | Yes. Bn is stable to mild acid; MOM is stable to hydrogenolysis. |

| tert-Butyldimethylsilyl (TBDMS) ether | TBDMSCl, base (e.g., Imidazole, Et₃N) | Fluoride source (e.g., TBAF, HF) | Yes. TBDMS is stable to hydrogenolysis; MOM is stable to fluoride. |

| Acetyl (Ac) ester | Acetic anhydride, base (e.g., Pyridine, DMAP) | Base-catalyzed hydrolysis (e.g., K₂CO₃, MeOH) | Yes. Acetyl is stable to mild acid; MOM is stable to base hydrolysis. |

Catalytic Approaches in the Synthesis of 2-(2-(Methoxymethoxy)phenyl)ethanol and Analogues

Catalysis offers powerful tools for constructing the key bonds in 2-(2-(Methoxymethoxy)phenyl)ethanol and its analogues, often providing high efficiency and selectivity while minimizing waste.

Transition metal catalysis is pivotal for the efficient synthesis of phenylethanol derivatives. A primary route to the phenylethanol scaffold involves the reduction of a corresponding phenylacetic acid or its ester. While this can be achieved with stoichiometric metal hydrides like lithium aluminum hydride (LiAlH₄), catalytic methods are often preferred. For example, the hydrogenation of a phenylacetic acid ester using a heterogeneous catalyst like Palladium on carbon (Pd/C) under hydrogen pressure is a common industrial method.

Another key bond formation is the carbon-carbon bond that constitutes the ethyl side chain. A plausible transition metal-catalyzed approach to an analogue like 2-(2-methoxyphenyl)ethanol (B1362657) could involve a Suzuki-Miyaura cross-coupling reaction. This would use a palladium catalyst to couple an ortho-substituted arylboronic acid, such as 2-methoxyphenylboronic acid, with a two-carbon electrophile like a vinyl halide, followed by reduction of the resulting styrene derivative. A patent for a related compound, 2-[2-(3-methoxyphenyl)ethyl]phenol, describes a synthesis where the final step is a Pd/C-catalyzed hydrogenation of the corresponding vinyl precursor, achieving a high yield of 94.9%. google.com

Catalytic transfer hydrogenation represents an alternative to using high-pressure hydrogen gas. A process for preparing the parent compound, 2-phenylethanol, utilizes a palladium catalyst on a support like clay, with a hydrogen donor in an organic solvent, proceeding smoothly at moderate temperatures (30–80°C). google.com Such methods are readily adaptable to substituted derivatives.

Modern synthetic chemistry places a strong emphasis on "green" or sustainable practices, which aim to reduce waste, avoid hazardous materials, and improve energy efficiency. For the production of the related compound 2-phenylethanol, biotechnological routes are a prime example of sustainable synthesis. These methods use microorganisms, such as the yeast Saccharomyces cerevisiae or engineered bacteria like Enterobacter sp. CGMCC 5087, to convert renewable feedstocks like L-phenylalanine or even glucose directly into the target product. sigmaaldrich.comchemicalbook.com These biotransformations occur in water under mild conditions and avoid the use of toxic reagents and solvents common in traditional chemical synthesis. google.comnih.gov

In the realm of chemical synthesis, sustainability can be enhanced by choosing catalytic methods over stoichiometric ones. The development of reusable catalysts is a key area of research. For instance, an iron(III) complex supported on a polymer fiber has been developed for the ring-opening of epoxides, demonstrating the principle of a recyclable catalyst system that minimizes metal waste. rsc.org Furthermore, replacing hazardous reagents is a critical goal. The classic Friedel-Crafts synthesis of 2-phenylethanol uses aluminum chloride (AlCl₃), which generates significant acidic waste. google.com Modern alternatives, such as the catalytic hydrogenation of styrene oxide, bypass this issue entirely, representing a cleaner synthetic route. academicjournals.org

Comparative Analysis of Synthetic Route Efficiency and Selectivity

Route A (Wittig-based): This route might start from a protected salicylaldehyde, such as 2-(methoxymethoxy)benzaldehyde. A Wittig reaction with a one-carbon phosphonium (B103445) ylide would form a styrene intermediate, which is then reduced (e.g., via catalytic hydrogenation) to the final product. The Wittig reaction itself is typically high-yielding (often >90%), as is the subsequent hydrogenation (>95%). google.com However, the phosphonium salt is a stoichiometric reagent, and the triphenylphosphine (B44618) oxide byproduct can complicate purification.

Route C (Grignard-based): A Grignard reagent could be prepared from an ortho-bromo- or iodoanisole derivative. Reaction with ethylene oxide would furnish the 2-phenylethanol skeleton directly. While direct, Grignard reactions with ethylene oxide can be difficult to control and often use hazardous solvents like diethyl ether. google.com

| Route | Key Steps | Estimated Overall Yield | Economic Considerations |

| A (Wittig) | 1. Protection 2. Wittig Reaction 3. Hydrogenation | 75-85% | High-yielding steps; cost and disposal of stoichiometric phosphine (B1218219) reagent. |

| B (Acid Reduction) | 1. Protection 2. Reduction of Acid/Ester | 70-85% | Avoids phosphine byproduct; cost of reducing agents or catalyst. |

| C (Grignard) | 1. Grignard Formation 2. Reaction with Ethylene Oxide | 40-60% | Convergent; uses hazardous reagents (ether, ethylene oxide), often lower yields. |

Regioselectivity refers to the control of which position on a molecule reacts. In the synthesis of ortho-substituted phenylethanols, achieving the correct substitution pattern on the aromatic ring is a primary challenge. A powerful technique is directed ortho-metalation, where a functional group on the ring directs a strong base (like n-butyllithium) to deprotonate the adjacent ortho position. The MOM group of a protected phenol can serve as such a directing group, allowing for the specific introduction of an electrophile at the C2 position.

Once the ortho-substitution is established, subsequent reactions must maintain regioselectivity. For instance, in the reduction of a 2-(methoxymethoxy)phenylacetic acid derivative, the reducing agent must selectively target the carboxylic acid without affecting the aromatic ring or the MOM ether. Borane-based reagents (e.g., BH₃·THF) are well-suited for this, as they readily reduce carboxylic acids but not ethers or aromatic systems.

Stereoselectivity, the control over the 3D arrangement of atoms, is not a factor for the achiral target molecule 2-(2-(Methoxymethoxy)phenyl)ethanol. However, in the synthesis of chiral analogues, it is paramount. For example, if the target were a chiral alcohol like 1-[2-(methoxymethoxy)phenyl]ethanol, it could be synthesized by the asymmetric reduction of the corresponding ketone, 2'-(methoxymethoxy)acetophenone. This is typically achieved using a transition metal catalyst (e.g., ruthenium or rhodium) complexed with a chiral ligand, which creates a chiral environment around the metal center and delivers the hydride to one face of the ketone preferentially, leading to one enantiomer of the alcohol in high excess. The regioselective silyllithiation of propargylic alcohols is another example where high stereocontrol can be achieved in the synthesis of complex precursors.

Chemical Reactivity and Transformation Pathways

Reactivity of the Methoxymethoxy Functionality

The methoxymethyl (MOM) group is a common acetal (B89532) used as a protecting group for alcohols and phenols due to its relative stability and the specific conditions under which it can be selectively removed. beilstein-journals.orgorganic-chemistry.orgchemistrytalk.org

The cleavage of the MOM ether is typically achieved under acidic conditions. The mechanism involves the protonation of the ether oxygen that is further from the aromatic ring, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by a nucleophile, typically water present in the reaction medium, leads to the formation of a hemiacetal. This hemiacetal is unstable and rapidly decomposes to yield the deprotected phenol (B47542) and formaldehyde (B43269).

Protonation: The methoxy (B1213986) oxygen of the MOM group is protonated by an acid catalyst.

Formation of Oxocarbenium Ion: The protonated intermediate eliminates methanol to form a resonance-stabilized cation.

Nucleophilic Attack: A water molecule attacks the carbocation.

Hemiacetal Formation: A hemiacetal intermediate is formed after deprotonation.

Decomposition: The hemiacetal breaks down to release the free phenol, formaldehyde, and the regenerated acid catalyst.

Various acidic reagents can be employed for this deprotection. organic-chemistry.org A simple and effective method for the chemoselective deprotection of phenolic MOM ethers uses silica-supported sodium hydrogen sulfate (B86663) as a heterogeneous catalyst at room temperature. organic-chemistry.org

The stability of the MOM group is a key factor in its use as a protecting group. It is generally stable under a wide range of conditions, which allows for selective manipulation of other functional groups within the molecule.

| Condition Type | Stability/Reactivity | Examples of Reagents/Conditions |

|---|---|---|

| Acidic Conditions | Labile. Cleaved under mild to strong acidic conditions (e.g., HCl, H₂SO₄, TsOH). beilstein-journals.orgnih.gov | Aqueous HCl, p-toluenesulfonic acid (TsOH) in methanol. nih.gov |

| Basic Conditions | Generally stable. Resistant to strong bases like NaOH, KOH, and organometallic reagents. | NaOH, NaH, Grignard reagents, organolithiums. |

| Oxidative Conditions | Generally stable to many common oxidizing agents. | PCC, PDC, KMnO₄ (under neutral/basic conditions). |

| Reductive Conditions | Stable under most reduction conditions, including catalytic hydrogenation and hydride reagents. | H₂/Pd, NaBH₄, LiAlH₄. |

| Nucleophiles | Stable. Does not react with most nucleophiles. chemistrytalk.org | Amines, cyanides, organocuprates. |

Transformations of the Phenyl and Ethanol (B145695) Moieties

The presence of the primary alcohol and the substituted benzene (B151609) ring allows for a variety of functional group manipulations and aromatic substitution reactions.

The primary hydroxyl group of the ethanol side chain is a versatile handle for further synthetic modifications.

Derivatization: The hydroxyl group can be readily converted into other functional groups such as esters and ethers through standard acylation or alkylation procedures. researchgate.net These derivatization reactions are often employed to modify the molecule's properties or to introduce labels for analytical purposes. researchgate.netrsc.org For instance, derivatization with acyl chlorides or isocyanates is a common strategy. researchgate.netnih.gov

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

To Aldehyde: Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are used to stop the oxidation at the aldehyde stage, yielding 2-(2-(methoxymethoxy)phenyl)acetaldehyde. chemicalforums.com

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or nitric acid, will oxidize the primary alcohol all the way to the corresponding carboxylic acid, 2-(2-(methoxymethoxy)phenyl)acetic acid. chemicalforums.comscispace.com

Reduction: As the ethanol moiety already contains a hydroxyl group, reduction in the typical sense (e.g., of a carbonyl) is not applicable. However, the entire benzylic alcohol functionality could potentially be reduced to an ethyl group under harsh conditions using reagents like triethylsilane in the presence of a strong Lewis acid, though this would be a less common transformation. organic-chemistry.org

Electrophilic Aromatic Substitution (EAS): The benzene ring in 2-(2-(methoxymethoxy)phenyl)ethanol is activated towards electrophilic attack. uci.edumasterorganicchemistry.com The methoxymethoxy group is a strong ortho-, para-director due to the lone pairs on the oxygen atom adjacent to the ring, which can be donated to stabilize the intermediate carbocation (arenium ion). lkouniv.ac.in The 2-hydroxyethyl group is a weakly activating ortho-, para-director. Since both groups direct to the same positions relative to themselves, the substitution pattern is predictable. The incoming electrophile will preferentially add to the positions ortho and para to the powerful MOM-directing group.

| Reaction | Typical Reagents | Expected Major Product(s) |

|---|---|---|

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ libretexts.org | 4-Halo-2-(2-(methoxymethoxy)phenyl)ethanol and 6-Halo-2-(2-(methoxymethoxy)phenyl)ethanol |

| Nitration | HNO₃/H₂SO₄ libretexts.orgfiveable.me | 4-Nitro-2-(2-(methoxymethoxy)phenyl)ethanol and 6-Nitro-2-(2-(methoxymethoxy)phenyl)ethanol |

| Sulfonation | Fuming H₂SO₄ lkouniv.ac.in | 4-(2-Hydroxyethyl)-3-(methoxymethoxy)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | 4-Alkyl-2-(2-(methoxymethoxy)phenyl)ethanol and 6-Alkyl-2-(2-(methoxymethoxy)phenyl)ethanol |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ lkouniv.ac.in | 4-Acyl-2-(2-(methoxymethoxy)phenyl)ethanol and 6-Acyl-2-(2-(methoxymethoxy)phenyl)ethanol |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the unmodified phenyl ring of 2-(2-(methoxymethoxy)phenyl)ethanol is generally not feasible. lumenlearning.comlibretexts.org This type of reaction requires the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho or para to a good leaving group (like a halide) to activate the ring for nucleophilic attack. lumenlearning.comlibretexts.org Therefore, a halogenated derivative of the title compound, particularly one with additional nitro groups, would be necessary to undergo SNAr reactions.

Intramolecular and Intermolecular Cyclization and Coupling Reactions

The bifunctional nature of 2-(2-(methoxymethoxy)phenyl)ethanol allows for various cyclization reactions. Following deprotection of the MOM group to reveal the phenol, an intramolecular Williamson ether synthesis can be initiated by deprotonating the phenolic hydroxyl with a base. The resulting phenoxide can then displace the alcoholic hydroxyl group (after its conversion to a better leaving group, such as a tosylate or halide) to form a five-membered dihydrofuran ring fused to the benzene ring. Alternatively, acid-catalyzed intramolecular cyclization could lead to the formation of a benzofuran (B130515) derivative. Such cyclizations are common for related structures. koreascience.krrsc.org

For intermolecular coupling reactions, the parent compound must first be functionalized. For example, halogenation of the phenyl ring (via EAS as described in 3.2.2) would furnish a substrate suitable for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon bonds.

Investigation of Cycloaddition Reactions in Related Systems

The potential for the alkene-like character of the benzene ring to participate in cycloadditions, or for the molecule to be modified to contain a diene or dienophile for subsequent reactions, remains an area for further exploration. The general utility of cycloadditions in organic synthesis suggests that derivatives of 2-(2-(Methoxymethoxy)phenyl)ethanol could be designed to undergo these transformations for the construction of complex polycyclic systems. libretexts.org

Participation in Oligomerization or Polymerization Processes for Advanced Architectures

The structure of 2-(2-(Methoxymethoxy)phenyl)ethanol, containing a hydroxyl group, makes it a potential candidate as a monomer or an initiator for polymerization processes. Specifically, related phenylethanol structures have been utilized in the synthesis of polymers.

One notable example involves the use of a structurally similar compound, (R)-(-)-2-Methoxy-2-phenylethanol, as a precursor to an initiator for anionic polymerization. sigmaaldrich.com The alcohol is converted into its corresponding sodium alkoxide, sodium methoxyphenylethoxide (Na-MPE), which then serves as an effective oxy-initiator. This initiator has been successfully employed in the anionic polymerization of n-hexyl isocyanate, demonstrating that a phenylethanol-derived moiety can be incorporated into a polymer chain to influence its architecture. sigmaaldrich.com This suggests a potential pathway for 2-(2-(Methoxymethoxy)phenyl)ethanol to be used in creating advanced polymer structures, where its specific substitution pattern could impart unique properties to the resulting material.

Table 1: Role of a Related Phenylethanol Derivative in Polymerization Use the slider to see the full table.

| Precursor Compound | Derived Initiator | Polymerization Type | Monomer |

| (R)-(-)-2-Methoxy-2-phenylethanol | Sodium methoxyphenylethoxide (Na-MPE) | Anionic Polymerization | n-Hexyl isocyanate |

This table illustrates how a compound structurally related to 2-(2-(Methoxymethoxy)phenyl)ethanol can be used to initiate polymerization, suggesting a potential application for the title compound in materials science. sigmaaldrich.com

Complex Chemical Scaffolds Incorporating the 2-(2-(Methoxymethoxy)phenyl)ethanol Structure

The 2-(2-(Methoxymethoxy)phenyl)ethanol framework serves as a valuable starting point for the synthesis of more complex, heterocyclic scaffolds, particularly chromanes and isochromans. These reactions typically involve the deprotection of the MOM group to reveal the free phenolic hydroxyl, which can then participate in intramolecular cyclization reactions with the ethanol side chain or a derivative thereof.

Key synthetic strategies include:

Oxa-Pictet-Spengler Reaction: This reaction can be used to synthesize isochroman (B46142) derivatives from 2-phenylethanol (B73330) precursors. researchgate.net The reaction involves the cyclization of a phenylethanol with a carbonyl compound under mild conditions, proving to be an efficient method for creating the isochroman core structure. researchgate.net

Triflimide-Catalyzed Annulation: A convergent synthesis for chromane (B1220400) derivatives has been developed using a triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes. chemrxiv.org This method allows for the assembly of the chromane ring system from simple, readily available precursors under mild, room-temperature conditions. chemrxiv.org

Cascade Annulations for Higher Complexity: The foundational chromone (B188151) scaffold, which is structurally related to potential cyclized products of 2-(2-(Methoxymethoxy)phenyl)ethanol, can be further elaborated. Cascade double-annulation reactions have been used to transform 3-formylchromones into highly complex tetracyclic benzopyrones. nih.gov These transformations generate multiple new rings and stereocenters in a highly controlled manner, showcasing a pathway from simpler benzopyran systems to intricate, three-dimensional molecular architectures. nih.gov

Table 2: Synthesis of Complex Scaffolds from Phenylethanol-Related Precursors Use the slider to see the full table.

| Precursor Type | Reaction Name | Resulting Scaffold | Key Features | Reference |

| 2-(3′,4′-dihydroxy)phenylethanol | Oxa-Pictet-Spengler Reaction | Isochroman | Facile cyclization with carbonyl compounds in high yields. | researchgate.net |

| o-Hydroxy benzylic alcohols | Triflimide-Catalyzed Annulation | Chromane | Convergent synthesis with alkenes under mild conditions. | chemrxiv.org |

| 3-Formylchromones | Cascade Double-Annulation | Tetracyclic Benzopyrone | Complexity-generating transformation building multiple fused rings. | nih.gov |

This table summarizes key synthetic transformations that utilize the core structure of phenylethanols to build complex heterocyclic systems, demonstrating the synthetic utility of the 2-(2-(Methoxymethoxy)phenyl)ethanol scaffold.

Mechanistic Investigations of Relevant Chemical Processes

Elucidation of Reaction Mechanisms for Methoxymethylation Reactions

The introduction of the methoxymethyl (MOM) ether to the phenolic hydroxyl group is a critical step in the synthesis of the target compound from its precursor, 2-(2-hydroxyphenyl)ethanol. The MOM group serves as a widely used protecting group for alcohols and phenols due to its stability in strongly basic to weakly acidic conditions. nih.gov The mechanism of this protection reaction can vary depending on the specific reagents and conditions employed.

Two primary pathways are commonly utilized for the methoxymethylation of phenols:

Base-Mediated Alkylation with Methoxymethyl Chloride (MOM-Cl) : This is the most frequent method, which can proceed via two subtly different sequences.

With a strong base (e.g., Sodium Hydride, NaH) : The reaction begins with the deprotonation of the phenolic hydroxyl group by the strong base to form a highly nucleophilic phenoxide anion. This is followed by a nucleophilic attack of the phenoxide on the electrophilic carbon of MOM-Cl. The lone pairs on the oxygen of MOM-Cl facilitate the departure of the chloride leaving group, creating a highly reactive oxonium ion that is readily trapped by the phenoxide. total-synthesis.com

With a weak base (e.g., N,N-Diisopropylethylamine, DIPEA) : In this case, the nucleophilic attack of the neutral phenol (B47542) on MOM-Cl occurs first, forming an oxonium ion intermediate. The weak base then deprotonates this intermediate to yield the final MOM ether product. total-synthesis.com This pathway is generally considered a bimolecular nucleophilic substitution (SN2) reaction. oocities.org

Acid-Catalyzed Acetal (B89532) Exchange : An alternative method involves the use of dimethoxymethane (B151124) in the presence of a Lewis acid or protic acid catalyst. total-synthesis.com This reaction is an acetal exchange, driven to completion by using an excess of the dimethoxymethane reagent. total-synthesis.com Similarly, methoxymethyl acetate (B1210297) with a Lewis acid catalyst like zinc chloride can be used, where the mechanism is also proposed to be SN2, with acetic acid as the leaving group. oocities.org

The table below summarizes the common conditions for the methoxymethylation of phenols.

| Reagent System | Base/Catalyst | Proposed Mechanism | Key Features |

|---|---|---|---|

| Methoxymethyl chloride (MOM-Cl) | NaH (strong base) | SN2-type | Deprotonation occurs first, followed by nucleophilic attack. total-synthesis.com |

| Methoxymethyl chloride (MOM-Cl) | DIPEA (weak base) | SN2-type | Nucleophilic attack precedes deprotonation. total-synthesis.com |

| Dimethoxymethane | Acid (e.g., H+) | Acetal Exchange | Equilibrium process driven by excess reagent. total-synthesis.com |

| Methoxymethyl acetate | Lewis Acid (e.g., ZnCl2) | SN2 | Mild conditions; suitable for various phenols. oocities.org |

Detailed Analysis of Catalytic Cycles in Analogous Transformations (e.g., Cu(I)-Catalyzed Ligation Reactions)

While 2-(2-(Methoxymethoxy)phenyl)ethanol may not be a direct substrate in Cu(I)-catalyzed ligation reactions, the principles of these catalytic cycles are highly relevant to analogous C-O bond-forming reactions. Transition-metal catalysis, particularly with copper, is a cornerstone for constructing C-C and C-heteroatom bonds. researchgate.net The Ullmann condensation, a classic Cu-catalyzed reaction for forming C-O bonds between an aryl halide and an alcohol, provides a pertinent model.

A generalized catalytic cycle for a Cu(I)-catalyzed C-O cross-coupling reaction typically involves the following key steps:

Ligand Association and Formation of the Active Catalyst : The cycle often begins with the coordination of a ligand (e.g., a phenanthroline or diamine) to the Cu(I) salt, forming the active catalytic species.

Oxidative Addition : The Cu(I) catalyst reacts with the aryl halide (Ar-X), leading to oxidative addition to form a Cu(III)-intermediate (L-Cu(III)(Ar)(X)). While this is a common pathway for Pd-catalysis, the mechanism for copper is often debated and may involve alternative pathways.

Deprotonation/Metathesis : The alcohol (R-OH) is typically deprotonated by a base to form an alkoxide (R-O⁻). This alkoxide then undergoes metathesis with the copper intermediate, displacing the halide and forming a new copper-alkoxide species (L-Cu(III)(Ar)(OR)).

Reductive Elimination : This is the product-forming step. The aryl and alkoxide groups on the copper center couple, forming the desired aryl ether (Ar-O-R) and regenerating the Cu(I) catalyst, which can then re-enter the catalytic cycle.

The efficiency and scope of the reaction are heavily influenced by the nature of the ligand, the base, and the solvent. In some instances, particularly in bioorthogonal "click chemistry," Cu(I) catalyzes the azide-alkyne cycloaddition (CuAAC), where the copper coordinates to the alkyne, activating it for attack by the azide. nih.gov The ligand environment around the copper ion is critical for both catalytic activity and, in biological systems, mitigating toxicity. nih.gov

| Catalytic Step | Description | Reactants/Intermediates |

|---|---|---|

| Catalyst Activation | A ligand coordinates to the Cu(I) precursor. | Cu(I) salt, Ligand → [L-Cu(I)]+ |

| Oxidative Addition | The aryl halide adds to the copper center. | [L-Cu(I)]+ + Ar-X → [L-Cu(III)(Ar)(X)]+ |

| Metathesis | The alkoxide displaces the halide on the copper center. | [L-Cu(III)(Ar)(X)]+ + R-O⁻ → L-Cu(III)(Ar)(OR) + X⁻ |

| Reductive Elimination | The C-O bond is formed, releasing the product and regenerating the catalyst. | L-Cu(III)(Ar)(OR) → Ar-O-R + [L-Cu(I)]+ |

A generalized catalytic cycle for Cu(I)-catalyzed C-O bond formation.

Stereochemical Course Determinations in Transition Metal-Catalyzed Reactions

The structure of 2-(2-(Methoxymethoxy)phenyl)ethanol is achiral. However, understanding the stereochemical course of reactions involving similar structures is fundamental in organic synthesis. Transition metal-catalyzed cross-coupling reactions have become powerful tools for asymmetric synthesis, enabling the construction of chiral centers with high stereoselectivity. acs.org

An analogous transformation of high relevance is the enantioconvergent cross-coupling of racemic secondary or tertiary alkyl halides with a nucleophile. acs.org In such a process, a chiral transition metal catalyst selectively reacts with both enantiomers of a racemic starting material to produce a single enantiomer of the product. This avoids the 50% theoretical yield limit of a classical kinetic resolution.

The mechanism for a cobalt-catalyzed enantioconvergent reductive coupling, for example, can be proposed as follows:

A chiral ligand coordinates to the low-valent cobalt catalyst.

Single-electron transfer (SET) from the cobalt complex to the alkyl halide generates an alkyl radical and a Co(I) species.

This radical can then recombine with the chiral Co(I) complex. The stereochemistry is determined at this stage, as the chiral ligand environment dictates the facial selectivity of the recombination.

The resulting chiral alkyl-Co(II) species reacts with the coupling partner (e.g., an isocyanate) and, following reductive elimination, releases the enantioenriched product. acs.org

The choice of metal, the design of the chiral ligand, and the reaction conditions are all critical for achieving high enantioselectivity.

| Catalyst System Component | Role in Stereochemical Control | Example |

|---|---|---|

| Transition Metal | Center of catalytic activity; influences reaction pathway (e.g., radical vs. two-electron). | Co, Ni, Pd, Cu researchgate.netacs.org |

| Chiral Ligand | Creates a chiral environment around the metal, inducing asymmetry in the product. | Bis(oxazoline) (BOX), phosphine-based ligands (e.g., Josiphos) |

| Reductant/Additive | Regenerates the active low-valent catalyst; can influence the rate and selectivity. | Zn, Mn, silanes acs.org |

Mechanistic Insights into Functional Group Transformations and Rearrangements

The functional groups within 2-(2-(Methoxymethoxy)phenyl)ethanol—the MOM ether, the primary alcohol, and the ortho-substituted aromatic ring—can undergo various transformations and rearrangements.

MOM Ether Deprotection: The most common transformation of the MOM ether is its cleavage (deprotection) to reveal the parent phenol. This is typically achieved under acidic conditions. total-synthesis.com The mechanism involves protonation of the ether oxygen atom adjacent to the methyl group, followed by elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by water to yield a hemiacetal, which subsequently decomposes to the free phenol and formaldehyde (B43269). total-synthesis.com Interestingly, the deprotection mechanism can vary with different reagents. For instance, using trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl on aromatic MOM ethers proceeds through a different pathway than for aliphatic MOM ethers. The reaction is believed to first form a silyl (B83357) ether intermediate, which is then hydrolyzed during workup to give the phenol. nih.gov This method is notably mild and can leave other acid-labile groups intact. nih.gov

Rearrangements Involving the Phenyl Ethanol (B145695) Moiety: The 1,2-disubstituted aromatic ring and the ethanol side chain create a scaffold susceptible to several classical rearrangement reactions, especially through carbocation intermediates.

Pinacol-type Rearrangement: If the ethanol side chain were to be oxidized to an adjacent ketone, or if a diol were present, acid-catalyzed rearrangement could occur. The Pinacol rearrangement involves the transformation of a 1,2-diol to a ketone or aldehyde. libretexts.org The mechanism proceeds via protonation of one hydroxyl group, loss of water to form a carbocation, and a subsequent 1,2-alkyl or 1,2-aryl shift to the carbocation center. libretexts.orgmsu.edu

Wagner-Meerwein Rearrangement: Under conditions that favor SN1 reactions (e.g., treatment of the alcohol with strong acid), a primary carbocation could theoretically form. However, this is unstable and would likely undergo a rapid Wagner-Meerwein rearrangement. This involves a 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation before subsequent reaction. msu.edumasterorganicchemistry.com

Claisen Rearrangement: While not directly applicable to the ethanol group, if an allyl group were attached to the phenolic oxygen instead of a MOM group, the resulting allyl phenyl ether could undergo a thermal or acid-catalyzed Claisen rearrangement. This researchgate.netresearchgate.net-sigmatropic rearrangement involves the concerted migration of the allyl group to the ortho position of the aromatic ring. bartleby.com If both ortho positions are blocked, a subsequent tautomerization and a second researchgate.netresearchgate.net-sigmatropic shift can lead to the para-substituted product. bartleby.com

| Transformation/Rearrangement | Key Functional Group | Driving Force / Key Intermediate | Typical Product Type |

|---|---|---|---|

| Acid-Catalyzed Deprotection | Methoxymethyl Ether | Formation of a stabilized oxocarbenium ion. total-synthesis.com | Phenol |

| Pinacol Rearrangement | 1,2-Diol | Formation of a stable carbocation via 1,2-migration. libretexts.org | Ketone or Aldehyde |

| Wagner-Meerwein Rearrangement | Alcohol/Alkyl Halide | Rearrangement of an unstable carbocation to a more stable one. msu.edu | Isomeric substitution/elimination products |

| Claisen Rearrangement (Analogous) | Allyl Phenyl Ether | Pericyclic researchgate.netresearchgate.net-sigmatropic transition state. bartleby.com | ortho-Allyl Phenol |

Applications in Organic Synthesis and Advanced Materials Research Context

Role as a Key Synthetic Building Block and Intermediate

In organic synthesis, protecting a reactive functional group is a foundational tactic to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. The methoxymethyl group is a widely used acid-labile protecting group for alcohols and phenols. Consequently, 2-(2-(Methoxymethoxy)phenyl)ethanol is best understood as a protected, and therefore masked, version of 2-(2-hydroxyphenyl)ethanol.

Its primary role is to act as a stable intermediate that can be carried through various reaction conditions that would otherwise affect the free phenolic hydroxyl group. Once the desired modifications are made to the ethanol (B145695) side chain or other parts of the molecule, the MOM group can be selectively removed, typically under mild acidic conditions, to regenerate the phenol (B47542). This makes the compound a valuable building block for constructing more complex molecular architectures where a phenolic moiety is required in the final structure. A related example of a MOM-protected building block is 2-(Methoxymethoxy)phenylboronic acid, which is used in reactions like the Suzuki coupling to form carbon-carbon bonds. bldpharm.com

Incorporation into the Synthesis of Complex Natural Products and Designed Molecules

The synthesis of complex molecules, especially those derived from natural sources, often requires a lengthy and intricate sequence of reactions. The use of protected intermediates is crucial to the success of these endeavors. While specific documented syntheses of natural products explicitly using 2-(2-(Methoxymethoxy)phenyl)ethanol as a starting material are not prominently reported in general literature, its utility can be inferred from standard synthetic strategies.

A synthetic plan targeting a complex molecule containing a 2-(2-hydroxyphenyl)ethanol fragment would logically involve a MOM-protected intermediate like 2-(2-(Methoxymethoxy)phenyl)ethanol. This allows chemists to perform reactions such as oxidation of the primary alcohol, esterification, or substitution reactions on the side chain without the acidic phenol causing unwanted side reactions or decomposition. Following the successful construction of the carbon skeleton, a deprotection step would unmask the phenol, completing the synthesis. This strategy is a cornerstone of modern synthetic chemistry for creating molecules with potential applications in medicine and biology.

Utilization of Methoxymethoxy-Protected Intermediates in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. The efficiency of MCRs can be compromised by the presence of unprotected, highly reactive functional groups.

The use of a methoxymethoxy-protected intermediate like 2-(2-(Methoxymethoxy)phenyl)ethanol would be advantageous in MCRs. By masking the reactive phenolic proton, the intermediate can participate cleanly in reactions involving the ethanol side-chain, preventing the phenol from acting as an unwanted nucleophile or acid. This ensures the formation of the desired complex product in higher yield and purity. After the MCR is complete, the MOM group can be removed to yield the final, more complex phenolic compound.

Exploration of Related Compounds in Functional Material Development (e.g., Corrosion Inhibition)

Research into functional materials often leverages the specific chemical properties of organic molecules. While 2-(2-(Methoxymethoxy)phenyl)ethanol itself is not primarily studied for this purpose, structurally related phenol and phenyl derivatives have been extensively investigated as corrosion inhibitors for metals like steel. researchgate.netresearchgate.net

These compounds function by adsorbing onto the metal surface, forming a protective layer that shields the metal from corrosive agents in the environment, such as acid. researchgate.netnih.gov The effectiveness of the inhibition is highly dependent on the molecular structure. For instance, studies on phenyl phthalimide (B116566) derivatives show that the presence of electron-donating groups, such as a methoxy (B1213986) group (-OCH3), enhances corrosion inhibition efficiency on carbon steel. nih.gov The heteroatoms (oxygen, nitrogen) and π-electrons from the aromatic rings in these organic molecules are crucial for their strong adsorption to the metal surface. researchgate.netnih.gov

The table below summarizes research findings on the corrosion inhibition efficiency of various related phenol derivatives on steel in acidic environments.

| Inhibitor Compound | Metal | Environment | Max Inhibition Efficiency (%) | Reference |

| Methoxy Phenol (MPH) | N80 Steel | 15% HCl | ~78% | researchgate.net |

| Nonyl Phenol (NPH) | N80 Steel | 15% HCl | ~83% | researchgate.net |

| Phenyl Phthalimide (PP-OCH3) | Carbon Steel | H2SO4 | 92.36% | nih.gov |

| 4-Phenylpyrimidine (4-PPM) | Cold Rolled Steel | HCl | Good | researchgate.net |

These findings highlight that the core phenyl structure, common to these compounds and to 2-(2-(Methoxymethoxy)phenyl)ethanol, is a key feature for potential applications in materials protection.

Integration of the Compound into Organometallic Chemistry and Catalysis

In organometallic chemistry, organic molecules can act as ligands that bind to a metal center, influencing the metal's catalytic activity. The functional groups on 2-(2-(Methoxymethoxy)phenyl)ethanol, specifically the hydroxyl group of the ethanol chain and the ether oxygen atoms, have the potential to coordinate with metal ions.

Upon deprotection of the MOM group, the resulting 2-(2-hydroxyphenyl)ethanol possesses two distinct coordination sites: the phenolic hydroxyl group and the alcoholic hydroxyl group. This arrangement makes it a potential bidentate ligand, capable of forming a stable chelate ring with a metal center. Such metal complexes can be of interest as catalysts for various organic transformations. While specific catalytic applications using 2-(2-(Methoxymethoxy)phenyl)ethanol as a ligand precursor are not widely documented, the structural motif is relevant to the design of new catalysts for synthetic chemistry.

Advanced Characterization and Analytical Methodologies

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy provides unambiguous confirmation of the compound's identity and detailed insights into its chemical environment.

NMR spectroscopy is the cornerstone for the structural elucidation of 2-(2-(Methoxymethoxy)phenyl)ethanol, offering precise information about the hydrogen and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for 2-(2-(Methoxymethoxy)phenyl)ethanol are detailed in the table below. The aromatic protons typically appear as a complex multiplet, while the aliphatic protons of the ethanol (B145695) and methoxymethyl groups exhibit distinct chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2-(Methoxymethoxy)phenyl)ethanol Predicted data based on the analysis of structurally similar compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Aromatic (C₆H₄) | 6.90 - 7.30 | Multiplet (m) | 4H |

| -O-CH₂-O- | 5.15 - 5.25 | Singlet (s) | 2H |

| Ar-CH₂- | 2.85 - 2.95 | Triplet (t) | 2H |

| -CH₂-OH | 3.80 - 3.90 | Triplet (t) | 2H |

| -O-CH₃ | 3.45 - 3.55 | Singlet (s) | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The methoxymethyl group and the aromatic ring carbons have characteristic signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2-(Methoxymethoxy)phenyl)ethanol Predicted data based on the analysis of structurally similar compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary, C-O) | 154 - 156 |

| Aromatic C (quaternary, C-CH₂) | 128 - 130 |

| Aromatic CH | 115 - 128 |

| -O-CH₂-O- | 94 - 96 |

| -CH₂-OH | 61 - 63 |

| Ar-CH₂- | 35 - 37 |

HSQC-NMR: A Heteronuclear Single Quantum Coherence (HSQC) experiment would be used to correlate the proton signals with their directly attached carbon atoms. This 2D NMR technique is invaluable for definitively assigning the proton and carbon signals, confirming the connectivity within the ethyl, methoxy (B1213986), and methoxymethyl groups. For instance, it would show a cross-peak connecting the proton signal around 3.50 ppm to the carbon signal around 56 ppm, confirming the -OCH₃ group.

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound from a mixture. nih.gov

The electron ionization (EI) mass spectrum of 2-(2-(Methoxymethoxy)phenyl)ethanol is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (C₁₀H₁₄O₃, 182.22 g/mol ). Common fragmentation patterns for alcohols and ethers include alpha-cleavage and the loss of neutral molecules. libretexts.org

Key expected fragmentation pathways include:

Loss of the methoxymethyl radical (•CH₂OCH₃): This would lead to a significant fragment ion.

Alpha-cleavage: Breakage of the C-C bond between the aromatic ring and the ethyl group.

Loss of formaldehyde (B43269) (CH₂O) from the methoxymethyl group.

Loss of water (H₂O) from the primary alcohol, a common fragmentation for alcohols. libretexts.org

The resulting mass-to-charge (m/z) ratios of these fragments provide a fingerprint for the molecule's structure. For related compounds like 2-phenylethanol (B73330), the molecular ion is often weak or absent, and fragmentation provides the key identifying peaks. scribd.com

Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy provide characteristic "fingerprints" based on the molecule's vibrational modes and electronic transitions, respectively.

IR Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. nih.gov Key expected absorption bands are listed below.

Table 3: Predicted IR Absorption Bands for 2-(2-(Methoxymethoxy)phenyl)ethanol Predicted data based on the analysis of structurally similar compounds such as 2-phenylethanol and 2-phenoxyethanol (B1175444). nih.govresearchgate.net

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Alcohol) | 3550 - 3200 | Strong, broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium to strong |

| C=C (Aromatic) | 1600 & 1475 | Medium to weak |

UV/Vis Spectroscopy: The UV/Vis spectrum is determined by the electronic transitions within the phenyl group. The presence of the aromatic ring leads to characteristic absorptions in the ultraviolet region, typically around 260-270 nm. The exact wavelength and intensity of absorption can be influenced by the substituents on the ring.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating 2-(2-(Methoxymethoxy)phenyl)ethanol from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a primary method for the analysis and purification of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. Detection is typically achieved using a UV detector set to a wavelength where the aromatic ring absorbs. This technique is effective for quantifying impurities in samples. For instance, HPLC has been successfully used to identify and quantify the related compound 2-phenylethanol as an impurity in other chemical samples. sciepub.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like 2-(2-(Methoxymethoxy)phenyl)ethanol. A capillary column with a polar stationary phase is typically used. When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS), GC provides excellent separation and sensitivity for purity assessment and quantification in complex mixtures like wine distillates. oeno-one.eu

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. However, since 2-(2-(Methoxymethoxy)phenyl)ethanol is a liquid at room temperature, obtaining single crystals suitable for X-ray diffraction is challenging. researchgate.net

To overcome this, the compound would typically be converted into a solid derivative (e.g., an ester or urethane). Alternatively, a technique known as co-crystallization can be employed, where the liquid compound is crystallized with a "crystallization chaperone" or host molecule. researchgate.net While no specific crystallographic data for derivatives of 2-(2-(Methoxymethoxy)phenyl)ethanol are available in the literature, this remains the definitive method for unambiguously determining its solid-state conformation and the absolute configuration of any chiral centers if they were present. Studies on other phenylethanol derivatives have successfully used this approach to elucidate their structures. nih.gov

Development of Analytical Methods for Detection in Complex Chemical Mixtures

Detecting and quantifying 2-(2-(Methoxymethoxy)phenyl)ethanol in complex matrices such as environmental samples or industrial process streams requires the development of robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose due to its high separation efficiency and specific detection capabilities. libretexts.org

A typical method would involve sample preparation to extract the analyte from the matrix, followed by GC-MS analysis. For example, a liquid-liquid extraction or solid-phase extraction (SPE) could be used to isolate the compound and remove interfering substances. The GC would separate the target analyte from other components in the extract, and the MS would provide positive identification based on its retention time and unique mass spectrum. This approach has been effectively used for the analysis of the related compound 2-phenylethanol in wine distillates. oeno-one.eu

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(2-(Methoxymethoxy)phenyl)ethanol |

| 2-Phenylethanol |

| 2-Phenoxyethanol |

| Formaldehyde |

| Acetonitrile |

| Methanol |

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of "2-(2-(Methoxymethoxy)phenyl)ethanol". DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can be employed to optimize the molecular geometry and determine the most stable conformation of the molecule. epstem.netscispace.comijsrst.comresearchgate.net

These calculations can elucidate key electronic properties. For instance, the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. scispace.commdpi.com

Furthermore, quantum chemical calculations can predict global reactivity descriptors, which offer a quantitative measure of the molecule's chemical behavior. mdpi.com These descriptors are derived from the conceptual DFT framework. mdpi.com

Table 1: Calculated Electronic Properties of a Substituted Nicotinonitrile Derivative (as an example of DFT application)

| Property | Value |

| Vertical Ionization Potential (IP) | 7.7691 eV |

| Note: This data is for 2-methoxy-4,6-diphenylnicotinonitrile and serves as an illustrative example of the types of parameters obtained from DFT calculations. mdpi.com |

By mapping the molecular electrostatic potential (MEP), regions of positive and negative electrostatic potential on the molecule's surface can be visualized. This allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. scispace.comrsc.org

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions

To explore the conformational landscape and intermolecular interactions of "2-(2-(Methoxymethoxy)phenyl)ethanol," molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques. These methods can provide insights into the dynamic behavior of the molecule and its interactions with its environment.

MD simulations can be used to study the stability and flexibility of the molecule when interacting with other molecules, such as proteins. mdpi.com For example, simulations can reveal how the compound influences the stability of a protein's structure. mdpi.com

MC simulations, often utilizing force fields like the All-Atom Optimized Potentials for Liquid Simulations (AA-OPLS), are employed to generate the liquid environment and study the behavior of molecules in solution. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic parameters for molecules like "2-(2-(Methoxymethoxy)phenyl)ethanol," aiding in the interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations, often using functionals like B3LYP, can compute the vibrational frequencies of a molecule. nih.gov These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to make definitive vibrational assignments for the observed normal modes. researchgate.netnih.gov For related molecules, computational studies have been crucial in assigning bands in their vibrational spectra. researchgate.net

Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating ¹H and ¹³C NMR chemical shifts. epstem.netrsc.org These theoretical predictions can be correlated with experimental data to confirm the molecular structure. epstem.net While general estimation methods for proton NMR shifts exist, they are often approximate and may not be highly accurate for complex molecules. pdx.eduhw.ac.uk

Table 2: Illustrative Comparison of Theoretical and Experimental Chemical Shifts

| Method | Correlation (R²) for ¹³C | Correlation (R²) for ¹H |

| B3LYP (vacuum) | 0.9948 | 0.8433 |

| B3PW91 (vacuum) | 0.9953 | 0.8403 |

| B3LYP (DMSO) | 0.9951 | 0.8702 |

| B3PW91 (DMSO) | 0.9955 | 0.8674 |

| Note: This data is for a different molecule and demonstrates the correlation between theoretical and experimental NMR data. epstem.net |

Modeling of Reaction Pathways and Transition States

Computational chemistry provides the tools to model reaction pathways and identify transition states (TS), offering a deeper understanding of the mechanisms of chemical reactions involving "2-(2-(Methoxymethoxy)phenyl)ethanol".

The exploration of potential energy surfaces (PES) is fundamental to this process. arxiv.org Various algorithmic approaches can be used to automatically explore these surfaces to identify intermediates and elementary reactions. arxiv.org Methods like anharmonic downward distortion following (ADDF) utilize curvature information of the PES to locate transition states and the corresponding reaction pathways. arxiv.org

While specific reaction pathway modeling for "2-(2-(Methoxymethoxy)phenyl)ethanol" is not detailed in the provided search results, the general methodologies are well-established. For instance, in the synthesis of related compounds, understanding the reaction mechanism allows for the rationalization of product formation and the avoidance of undesired side products. arxiv.org The computational prediction of transition state structures can be achieved through various methods, including group-additive approaches. arxiv.org

Solvation Models and Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of "2-(2-(Methoxymethoxy)phenyl)ethanol" can be significantly influenced by the solvent. Computational solvation models are used to account for these solvent effects.

Implicit solvent models, such as Polarizable Continuum Models (PCM), are a widely used approach. youtube.comyoutube.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. youtube.com The interaction between the solute's charge distribution and the dielectric continuum is then calculated to determine the solvation energy. youtube.com Different variations of PCM, such as the Conductor-like PCM (CPCM) and the Integral Equation Formalism PCM (IEFPCM), are available. youtube.comyoutube.com

These models can be used to calculate how the solvent affects various molecular properties, including electronic structure, spectroscopic parameters, and reactivity. For example, by performing DFT calculations with a solvation model, one can predict how the HOMO-LUMO gap or the positions of NMR peaks will change in different solvents. epstem.net The choice of the cavity definition and the inclusion of non-electrostatic terms are important considerations for the accuracy of these models. youtube.comyoutube.com

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-(2-(Methoxymethoxy)phenyl)ethanol, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves etherification and protection-deprotection strategies. For example, the methoxymethoxy group can be introduced via nucleophilic substitution using methoxymethyl chloride under basic conditions (e.g., NaH or K₂CO₃). The phenyl ethanol backbone may be synthesized via Friedel-Crafts alkylation or Grignard addition to benzaldehyde derivatives. Key optimizations include temperature control (40–80°C), solvent selection (e.g., THF or DMF), and catalyst use (e.g., phase-transfer catalysts) to enhance yield and reduce byproducts .

Q. How can the purity and structural integrity of 2-(2-(Methoxymethoxy)phenyl)ethanol be validated using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxymethoxy (-OCH₂OCH₃) and ethanol (-CH₂CH₂OH) groups. Infrared (IR) spectroscopy identifies O-H (3200–3600 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the critical thermodynamic properties (e.g., enthalpy of formation, heat capacity) of 2-(2-(Methoxymethoxy)phenyl)ethanol, and how are they experimentally determined?

- Methodological Answer : Enthalpy of formation (ΔfH°) can be measured via combustion calorimetry, while heat capacity (Cp) is determined using differential scanning calorimetry (DSC). For liquid-phase properties, adiabatic calorimetry or vapor-pressure measurements are employed. Computational tools like the PC-SAFT equation of state (used for similar glycol ethers) can predict density and phase behavior .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity profiles of 2-(2-(Methoxymethoxy)phenyl)ethanol across different studies?

- Methodological Answer : Discrepancies often arise from variations in exposure routes (dermal vs. inhalation), model systems (in vitro vs. in vivo), and impurity profiles. Systematic meta-analyses should normalize data to equivalent dosage units (e.g., mg/kg) and control for confounding factors (e.g., solvent carriers). Comparative studies using OECD guidelines for acute toxicity testing can harmonize results .

Q. What computational modeling approaches are suitable for predicting the solvent interactions and reactivity of 2-(2-(Methoxymethoxy)phenyl)ethanol in complex reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations model solvent interactions, particularly with polar aprotic solvents like DMSO. Tools like COSMO-RS predict solubility parameters, while QSPR models correlate structural features with thermodynamic data .

Q. What strategies are effective in mitigating byproduct formation during the synthesis of 2-(2-(Methoxymethoxy)phenyl)ethanol, particularly in multi-step etherification reactions?

- Methodological Answer : Byproducts (e.g., over-alkylated species) are minimized via slow reagent addition and stoichiometric control. Catalytic systems (e.g., Pd/C for hydrogenolysis) improve selectivity. Advanced purification techniques, such as preparative HPLC or fractional distillation, isolate the target compound. Reaction monitoring via in-situ IR or GC-MS ensures real-time optimization .

Q. How does the steric and electronic influence of the methoxymethoxy group affect the compound’s stability under acidic or basic conditions?

- Methodological Answer : The methoxymethoxy group’s electron-donating nature enhances ether bond stability under basic conditions but increases susceptibility to acid-catalyzed hydrolysis. Accelerated stability studies (40–80°C, varying pH) quantify degradation kinetics. Protective strategies (e.g., using tert-butyl groups) or buffered reaction media can mitigate decomposition .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the metabolic pathways of 2-(2-(Methoxymethoxy)phenyl)ethanol in mammalian vs. microbial systems?

- Methodological Answer : Discrepancies may arise from species-specific enzyme activity (e.g., cytochrome P450 in mammals vs. oxidoreductases in microbes). Comparative metabolomics using LC-MS/MS identifies pathway intermediates. Isotopic labeling (e.g., ¹⁴C tracing) tracks carbon flux, while gene knockout studies in microbial models validate enzymatic roles .

Experimental Design Considerations

Q. What experimental controls are essential when studying the compound’s role as a solvent in polymer synthesis?

- Methodological Answer : Controls include:

- Blank reactions (without the compound) to assess inherent polymerization activity.

- Solvent polarity comparisons (e.g., DMF vs. THF) to isolate solvent effects.

- Kinetic studies (e.g., GPC for molecular weight distribution) to monitor chain propagation.

- Accelerated aging tests to evaluate polymer stability in the solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.